molecular formula C17H14Cl2F2N2O4 B1679506 roflumilast N-oxide CAS No. 292135-78-5

roflumilast N-oxide

Katalognummer B1679506
CAS-Nummer: 292135-78-5
Molekulargewicht: 419.2 g/mol
InChI-Schlüssel: PCGSQNPMMSALEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Roflumilast N-oxide is an active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor . It is used for the treatment of chronic obstructive pulmonary disease (COPD) and plaque psoriasis . It selectively inhibits the enzyme phosphodiesterase-4 (PDE4), which regulates intracellular cyclic adenosine monophosphate (cAMP) hydrolysis and is involved in immune responses to extracellular stimuli .


Synthesis Analysis

Roflumilast N-oxide is metabolized from roflumilast by phase I (cytochrome P450) and phase II (conjugation) reactions . The bioavailability of roflumilast cream 0.3% after topical administration was 1.5% .


Molecular Structure Analysis

The molecular formula of roflumilast N-oxide is C17H14Cl2F2N2O4 . Its molecular weight is 419.21 .


Chemical Reactions Analysis

Roflumilast N-oxide is a major step in roflumilast metabolism, which involves the N-oxidation of roflumilast by CYP3A4 and CYP1A2 .


Physical And Chemical Properties Analysis

Roflumilast N-oxide is a white to off-white powder . It is practically insoluble in water, heptane, and hexane, sparingly soluble in ethanol, and freely soluble in acetone .

Wissenschaftliche Forschungsanwendungen

  • COPD and Neutrophil Function : Research has shown that roflumilast N-oxide can reverse corticosteroid resistance in neutrophils from patients with chronic obstructive pulmonary disease (COPD). This highlights its potential in enhancing the treatment efficacy for COPD patients who are resistant to steroids​​.

  • Effects on Lung Fibroblasts : A study focusing on human lung fibroblast functions demonstrated that roflumilast N-oxide inhibits the functions of these fibroblasts in vitro. This finding is significant, as it contributes to understanding the drug's role in lung-related pathologies and its potential therapeutic applications in diseases like idiopathic pulmonary fibrosis​​.

  • Pharmacokinetics and Drug Interactions : Another aspect of roflumilast N-oxide's scientific research involves its pharmacokinetics. A study explored the effects of steady-state enoxacin, a potent CYP1A2 inhibitor, on the pharmacokinetics of roflumilast and roflumilast N-oxide. Understanding these interactions is crucial for the safe and effective use of the drug in clinical settings​​.

Zukünftige Richtungen

Roflumilast and its active metabolite, roflumilast N-oxide, are currently being studied in various Phase II and III clinical trials for patients with asthma, COPD, and allergic rhinitis . The aim of these studies is to further understand the efficacy and safety of roflumilast and roflumilast N-oxide in treating these conditions.

Eigenschaften

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXXMSARUQULRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433059
Record name roflumilast N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

roflumilast N-oxide

CAS RN

292135-78-5
Record name roflumilast N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Roflumilast N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROFLUMILAST N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
roflumilast N-oxide
Reactant of Route 2
Reactant of Route 2
roflumilast N-oxide
Reactant of Route 3
Reactant of Route 3
roflumilast N-oxide
Reactant of Route 4
Reactant of Route 4
roflumilast N-oxide
Reactant of Route 5
Reactant of Route 5
roflumilast N-oxide
Reactant of Route 6
Reactant of Route 6
roflumilast N-oxide

Citations

For This Compound
794
Citations
O von Richter, G Lahu, A Huennemeyer… - Clinical …, 2007 - Springer
… roflumilast N-oxide from roflumilast (CL f ), as reflected by the decrease in roflumilast N-oxide C max and a shift in roflumilast N-oxide … formation rate of roflumilast N-oxide by fluvoxamine …
Number of citations: 43 link.springer.com
J Milara, J Lluch, P Almudever, J Freire… - Journal of Allergy and …, 2014 - Elsevier
Background Glucocorticoid functions are markedly impaired in patients with chronic obstructive pulmonary disease (COPD). The phosphodiesterase 4 inhibitor roflumilast N-oxide (RNO…
Number of citations: 83 www.sciencedirect.com
N Nassr, A Huennemeyer, R Herzog… - British journal of …, 2009 - Wiley Online Library
… of roflumilast N-oxide from roflumilast (CL/F), as reflected by the increase in roflumilast N-oxide C max and a shift in roflumilast N-oxide … formation rate of roflumilast N-oxide is consistent …
Number of citations: 50 bpspubs.onlinelibrary.wiley.com
J Milara, T Peiró, A Serrano, R Guijarro… - Pulmonary …, 2014 - Elsevier
… This study explored the effects of roflumilast N-oxide, a PDE4 inhibitor on CSE-induced EMT in WD-HBEC and in primary bronchial epithelial cells from smokers and COPD in vitro. …
Number of citations: 63 www.sciencedirect.com
R Hermann, N Nassr, G Lahu, E Peterfai… - Clinical …, 2007 - Springer
… roflumilast N-oxide (both <1%) are excreted unchanged via the urine. The plasma protein binding of both roflumilast and roflumilast N-oxide … by roflumilast and roflumilast N-oxide at half-…
Number of citations: 49 link.springer.com
G Lahu, A Huennemeyer, O von Richter… - The Journal of …, 2008 - Wiley Online Library
… isozymes to its active metabolite, roflumilast N-oxide. Roflumilast N-oxide is subsequently dealkylated by CYP3A4, glucuronidated, and eliminated renally. Roflumilast N-oxide has a …
Number of citations: 39 accp1.onlinelibrary.wiley.com
G Lahu, N Nassr, R Herzog, M Elmlinger… - The Journal of …, 2011 - Wiley Online Library
… to its primary metabolite, roflumilast N-oxide, through which >… of roflumilast and roflumilast N-oxide. Twenty healthy … For roflumilast N-oxide, 23% higher mean systemic exposure …
Number of citations: 21 accp1.onlinelibrary.wiley.com
J Milara, M Armengot, P Banuls, H Tenor… - British journal of …, 2012 - Wiley Online Library
… the effects of the PDE4 inhibitor roflumilast N-oxide on ciliated human bronchial epithelial … Roflumilast N-oxide is the active metabolite of roflumilast that largely accounts for its clinical …
Number of citations: 94 bpspubs.onlinelibrary.wiley.com
F Sabatini, L Petecchia, S Boero, M Silvestri… - Pulmonary …, 2010 - Elsevier
… In the current study it was explored whether roflumilast N-oxide… In the presence of PGE 2 (1 nM), roflumilast N-oxide reduced … Roflumilast N-oxide also attenuated [methyl- 3 H] thymidine …
Number of citations: 36 www.sciencedirect.com
D Vecchio, A Acquaviva, B Arezzini, H Tenor… - Mediators of …, 2013 - hindawi.com
… We investigated whether roflumilast N-oxide (RNO), the active metabolite of roflumilast, can modulatein vitrothe oxidative effects of BLM on human lung fibroblasts (HLF). In addition, …
Number of citations: 16 www.hindawi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.